Cas no 24526-64-5 (Nomifensine)

Nomifensine structure
Nomifensine structure
Nome del prodotto:Nomifensine
Numero CAS:24526-64-5
MF:C16H18N2
MW:238.327523708344
MDL:MFCD00242716
CID:264567
PubChem ID:4528

Nomifensine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
    • (¡À)-Nomifensin
    • (±)-Nomifensine
    • 8-amino-1,2,3,4-tetrahydro-2-methyl-4-phenyl-Isoquinoline
    • 8-Isoquinolinamine,1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • Nomifenison
    • Nomifensine
    • 1,2,3,4-tetrahydro-2-methyl-4-phe
    • 1,2,3,4-tetrahydro-8-amino-2-methyl-4-phenyl-isoquinolin
    • 8-Amino-1,2,3,4-tetrahydro-2-methyl-4-phenylisoquinoline
    • 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
    • 8-amino-4-phenyl-2-methyl-1,2,3,4-tetrahydro-isoquinoline
    • 8-Isoquinolinamine,1,2,3,4-tetrahydro-2-methyl-4-phenyl
    • linamiphen
    • Nomifensin
    • Nomifensine Maleate
    • AB00053664_13
    • CCRIS 9179
    • IDI1_000789
    • ( inverted exclamation markA)-Nomifensin
    • ((c)I)-Nomifensin B(Z)-4-Hydroxy-4-Oxo-But-2-Enoate
    • Q409948
    • (+/-)-Nomifensin
    • DTXCID803377
    • SPBio_001396
    • NS00099754
    • Isoquinoline, 1,2,3,4-tetrahydro-8-amino-2-methyl-4-phenyl-
    • KBio2_006515
    • BS-22102
    • BPBio1_000106
    • 1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine
    • (+-)-Nomifensin
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-8-isoquinolinamine 2-butenedioate
    • NCGC00015727-06
    • NCGC00015727-03
    • CHEMBL273575
    • EN300-7376971
    • BSPBio_000096
    • Z2216900850
    • FT-0654152
    • Nomiphensine
    • AKOS015919487
    • UNII-1LGS5JRP31
    • Prestwick1_000108
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine(Nomifensine)
    • NCGC00015727-15
    • Spectrum_000899
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-8-isoquinolinamine
    • HY-B1110
    • AB00053664_14
    • NINDS_000789
    • L001242
    • NOMIFENSINE2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • KBio2_003947
    • (+)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine (Nomifensine)
    • DTXSID0023377
    • NOMIFENSINE [MI]
    • Nomifensinum
    • Prestwick2_000108
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-8-amine
    • CAS-24526-64-5
    • BCP13731
    • Lopac0_000875
    • 24526-64-5
    • NOMIFENSINE [WHO-DD]
    • NCGC00255316-01
    • Spectrum5_001004
    • KBio3_001785
    • BDBM50005548
    • NCGC00089794-02
    • 2-Methyl-4-phenyl-1 pound not2 pound not3 pound not4-tetrahydroisoquinolin-8-amine
    • ()-Nomifensine maleat
    • J-015551
    • (+/-)-Nomifensine
    • (Nomifensine) 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • SCHEMBL49380
    • Isoquinoline, 8-amino-1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • DivK1c_000789
    • 118184-50-2
    • NCGC00015727-04
    • MFCD00242716
    • Tox21_301755
    • R/S-nomifensine
    • SBI-0050850.P003
    • Nomifensine maleate(USAN)
    • Spectrum3_000963
    • Nomifensinum [INN-Latin]
    • Spectrum4_001079
    • CCG-204957
    • DB04821
    • NCGC00015727-07
    • AB00053664
    • 2-METHYL-4-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLIN-8-YLAMINE
    • A877886
    • Nomifensina
    • Nomifensina [INN-Spanish]
    • KBio2_001379
    • 1LGS5JRP31
    • SPBio_002035
    • BSPBio_002565
    • 2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine
    • 8-Amino-1,2,3,4-tetrahydro-2-methyl-4-phenylisochinolin
    • SDCCGSBI-0050850.P004
    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-
    • Prestwick3_000108
    • AC-31222
    • Prestwick0_000108
    • BRD-A29644307-050-10-5
    • D,L-nomifensine
    • KBioGR_001438
    • (+/-)-Nomifensine maleat
    • (-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • HSDB 7702
    • GTPL4792
    • BRD-A29644307-050-05-5
    • KBioSS_001379
    • NOMIFENSINE [INN]
    • NOMIFENSINE [HSDB]
    • Nomifensine [INN:BAN]
    • (+-)-Nomifensine
    • CHEBI:116225
    • (+/-)-2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • KBio1_000789
    • 2-methyl-4-phenyl-3, 4-dihydro-1H-isoquinolin-8-amine
    • Spectrum2_001548
    • 2-Methyl-4-phenyl-1,2,3,4-tetrahydro-isoquinolin-8-ylamine
    • FT-0673030
    • CS-4708
    • N06AX04
    • Nomifensine Maleate (1:1)
    • BRD-A29644307-050-17-0
    • BRD-A29644307-050-16-2
    • Nomifensina (INN-Spanish)
    • 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl-(9CI)
    • BRD-A29644307-050-18-8
    • DA-18354
    • Nomifensinum (INN-Latin)
    • MDL: MFCD00242716
    • Inchi: InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3
    • Chiave InChI: XXPANQJNYNUNES-UHFFFAOYSA-N
    • Sorrisi: NC1=CC=CC2=C1CN(C)CC2C3=CC=CC=C3

Proprietà calcolate

  • Massa esatta: 238.14700
  • Massa monoisotopica: 238.146998583g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 1
  • Complessità: 272
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 29.3Ų

Proprietà sperimentali

  • Colore/forma: Pale-yellow to Yellow-brown Solid
  • Densità: 0.9597 (rough estimate)
  • Punto di fusione: 179-181°
  • Punto di ebollizione: 370.93°C (rough estimate)
  • Punto di infiammabilità: 164.0±23.0 °C
  • Indice di rifrazione: 1.5000 (estimate)
  • PSA: 29.26000
  • LogP: 3.36520
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

Nomifensine Informazioni sulla sicurezza

  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P280;P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3249
  • WGK Germania:3
  • Codice categoria di pericolo: 22-36/37/38
  • Istruzioni di sicurezza: 26-36
  • RTECS:NX4912800
  • Identificazione dei materiali pericolosi: Xn
  • Classe di pericolo:6.1(b)
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Termine di sicurezza:6.1(b)
  • Livello di pericolo:6.1(b)
  • PackingGroup:III
  • Gruppo di imballaggio:III
  • Gruppo di imballaggio:III
  • Frasi di rischio:R22; R36/37/38

Nomifensine Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Nomifensine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-7376971-1.0g
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
24526-64-5 95.0%
1.0g
$480.0 2025-03-21
SHENG KE LU SI SHENG WU JI SHU
sc-219392-500mg
Nomifensine,
24526-64-5 ≥97%
500mg
¥4964.00 2023-09-05
Enamine
EN300-7376971-0.25g
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
24526-64-5 95.0%
0.25g
$237.0 2025-03-21
Enamine
EN300-7376971-0.5g
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
24526-64-5 95.0%
0.5g
$374.0 2025-03-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7308-10 mg
Nomifensine
24526-64-5 98.00%
10mg
¥311.00 2022-04-26
MedChemExpress
HY-B1110-10mM*1mLinDMSO
Nomifensine
24526-64-5 98.93%
10mM*1mLinDMSO
¥990 2022-02-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N880069-50mg
Nomifensine
24526-64-5 ≥99%
50mg
¥923.40 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T7308-50 mg
Nomifensine
24526-64-5 98.00%
50mg
¥840.00 2022-04-26
A2B Chem LLC
AB24770-250mg
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
24526-64-5 96%
250mg
$204.00 2024-04-20
A2B Chem LLC
AB24770-1g
2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-8-amine
24526-64-5 96%
1g
$499.00 2024-04-20

Nomifensine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:24526-64-5)Nomifensine
A877886
Purezza:99%
Quantità:5g
Prezzo ($):1240.0